(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c11-5-9-6-12-14-4-3-13(10(9)14)7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKACSOAYPQIRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Imidazo[1,2-b]pyrazole Core
- The imidazo[1,2-b]pyrazole nucleus is synthesized by condensing 1,2-diaminopyrazole derivatives with α-haloketones or α-haloesters under reflux in polar solvents such as ethanol or acetonitrile.
- Alternatively, oxidative cyclization using iodine or N-bromosuccinimide (NBS) can be employed to form the fused bicyclic system from open-chain precursors.
N1-Alkylation with Cyclopropylmethyl Group
- The cyclopropylmethyl substituent is introduced by treating the imidazo[1,2-b]pyrazole intermediate with cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in solvents like DMF or THF.
- Reaction conditions typically involve stirring at room temperature to moderate heat (25–60 °C) for several hours to ensure complete alkylation.
Introduction of Methanamine Group at C-7
- The 7-position is functionalized by first halogenation (e.g., bromination) using NBS or similar reagents to obtain 7-bromo-imidazo[1,2-b]pyrazole derivatives.
- Subsequent nucleophilic substitution with ammonia or ammonium salts under pressure or elevated temperature introduces the aminomethyl group.
- Alternatively, reductive amination can be performed by converting a 7-formyl intermediate to the corresponding amine using ammonia and reducing agents such as sodium cyanoborohydride or borane complexes.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to core | 1,2-diaminopyrazole + α-haloketone, reflux | Ethanol | 80–110 °C | 70–85 | Iodine or NBS may be used as oxidant |
| N1-Alkylation | Cyclopropylmethyl bromide + K2CO3 | DMF, THF | 25–60 °C | 75–90 | Base-mediated alkylation |
| 7-Bromination | NBS (1.2 eq) | Acetonitrile | 25–30 °C | 80–88 | Selective bromination at C-7 |
| Amination at C-7 | Ammonia (excess) | Ethanol, MeOH | 50–100 °C | 65–80 | Nucleophilic substitution or reductive amination |
Research Findings and Optimization Notes
- The cyclization step is critical for high purity and yield; choice of solvent and oxidant affects ring closure efficiency.
- Alkylation at N1 requires careful control of base and temperature to avoid over-alkylation or side reactions.
- Bromination at C-7 is regioselective under mild conditions; excess NBS can lead to polybromination, reducing yield.
- Amination is more efficient when preceded by halogenation rather than direct amination of the parent compound.
- Use of borane-dimethyl sulfide complex for reductive amination improves selectivity and yield of the methanamine group.
- Purification is typically achieved by column chromatography or preparative HPLC, ensuring removal of unreacted starting materials and side products.
Summary Table of Preparation Steps
| Synthetic Step | Key Reagents | Reaction Type | Typical Yield (%) | Critical Parameters |
|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole core | 1,2-diaminopyrazole, α-haloketone | Cyclization | 70–85 | Temperature, oxidant choice |
| N1-Cyclopropylmethylation | Cyclopropylmethyl bromide, base | N-alkylation | 75–90 | Base strength, solvent |
| 7-Bromination | NBS | Electrophilic substitution | 80–88 | NBS equivalents, temperature |
| 7-Aminomethylation | Ammonia, reductant (e.g., BH3·Me2S) | Nucleophilic substitution/reductive amination | 65–80 | Reaction time, reductant choice |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine derivatives back to the amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Variations in Substituents
The primary structural variations among analogs of this compound lie in the substituent at the 1-position of the imidazo[1,2-b]pyrazole core. Key examples include:
Substituent Effects on Physicochemical Properties
- Cyclopropylmethyl (Target Compound): The cyclopropane ring introduces angular strain, which may enhance rigidity and metabolic stability compared to linear alkyl chains.
- Propargyl (): The triple bond in the propargyl group offers a reactive site for bioorthogonal chemistry (e.g., Huisgen cycloaddition), enabling targeted drug conjugates or probes .
- Cyclopentyl (): The larger, unstrained cyclopentyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This is reflected in its higher molecular weight (218.30 g/mol) .
Biological Activity
(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a complex organic compound that belongs to the imidazo[1,2-b]pyrazole family. Its unique structure, characterized by the presence of cyclopropyl groups and an imidazole ring, suggests significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4 |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 2097945-34-9 |
| IUPAC Name | (6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. This compound may exert its effects through:
- Enzyme Inhibition : The methanamine moiety can participate in nucleophilic interactions with active sites of enzymes.
- Receptor Binding : The structural features allow for specific binding to receptors involved in various signaling pathways.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
Anti-inflammatory Properties
Research suggests that this compound may also possess anti-inflammatory properties. The imidazole ring's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
Case Studies
Several studies have documented the biological activity of related compounds:
- Study on Imidazopyridine Derivatives : A series of imidazopyridine derivatives demonstrated potent activity against respiratory syncytial virus (RSV) with IC50 values in the nanomolar range. These findings suggest that similar structural motifs could lead to effective antiviral agents .
- Antitumor Activity : Research on imidazopyrazole derivatives revealed their potential as antitumor agents through mechanisms involving cell cycle arrest and apoptosis induction .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazo[1,2-b]pyrazole core.
- Introduction of cyclopropyl and cyclopropylmethyl groups using appropriate reagents such as cyclopropylamine and cyclopropylmethyl bromide.
- Optimization of reaction conditions for yield and purity.
Table 2: Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| Core Formation | Cyclopropylamine, Aldehyde | Reflux in solvent |
| Substitution | Cyclopropylmethyl bromide | Base-catalyzed reaction |
| Purification | Column chromatography | Solvent gradient |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
